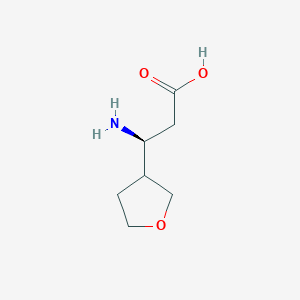
(3S)-3-amino-3-(oxolan-3-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S)-3-amino-3-(oxolan-3-yl)propanoic acid is a chiral amino acid derivative characterized by the presence of an oxolane ring attached to the central carbon atom
準備方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 3-hydroxypropanoic acid and oxirane.
Reaction Steps:
Reaction Conditions: The reactions are generally carried out under mild conditions, with temperatures ranging from 0°C to room temperature, and in the presence of suitable solvents like ethanol or water.
Industrial Production Methods
Industrial production methods for (3S)-3-amino-3-(oxolan-3-yl)propanoic acid involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated chiral resolution systems, and high-throughput purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the amino group, to form corresponding oxo derivatives.
Reduction: Reduction reactions can target the oxolane ring, leading to ring-opening and formation of linear amino alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Linear amino alcohols.
Substitution: Various substituted amino acids depending on the reagents used.
科学的研究の応用
Chemistry
In synthetic organic chemistry, (3S)-3-amino-3-(oxolan-3-yl)propanoic acid serves as a building block for the synthesis of more complex molecules
Biology
The compound is studied for its potential role in biological systems, particularly in the context of enzyme-substrate interactions. Its structural similarity to natural amino acids makes it a useful tool for probing enzyme mechanisms and designing enzyme inhibitors.
Medicine
In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its ability to mimic natural amino acids allows it to interact with biological targets, making it a candidate for drug development, particularly in the treatment of neurological disorders.
Industry
Industrially, the compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals. Its chiral nature makes it valuable for the production of enantiomerically pure compounds.
作用機序
The mechanism by which (3S)-3-amino-3-(oxolan-3-yl)propanoic acid exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The oxolane ring and amino group allow it to form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecules. Pathways involved may include inhibition of enzyme activity or modulation of receptor function.
類似化合物との比較
Similar Compounds
(3R)-3-amino-3-(oxolan-3-yl)propanoic acid: The enantiomer of the compound, differing in the spatial arrangement of the amino group.
3-amino-3-(tetrahydrofuran-3-yl)propanoic acid: Similar structure but with a tetrahydrofuran ring instead of an oxolane ring.
3-amino-3-(oxolan-2-yl)propanoic acid: Differing in the position of the oxolane ring attachment.
Uniqueness
(3S)-3-amino-3-(oxolan-3-yl)propanoic acid is unique due to its specific chiral configuration and the presence of the oxolane ring. This configuration imparts distinct chemical and biological properties, making it valuable for applications requiring enantiomerically pure compounds.
特性
分子式 |
C7H13NO3 |
|---|---|
分子量 |
159.18 g/mol |
IUPAC名 |
(3S)-3-amino-3-(oxolan-3-yl)propanoic acid |
InChI |
InChI=1S/C7H13NO3/c8-6(3-7(9)10)5-1-2-11-4-5/h5-6H,1-4,8H2,(H,9,10)/t5?,6-/m0/s1 |
InChIキー |
XXVHEYJMCXECKB-GDVGLLTNSA-N |
異性体SMILES |
C1COCC1[C@H](CC(=O)O)N |
正規SMILES |
C1COCC1C(CC(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Chloroimidazo[1,2-b]pyridazin-6-amine](/img/structure/B13075390.png)
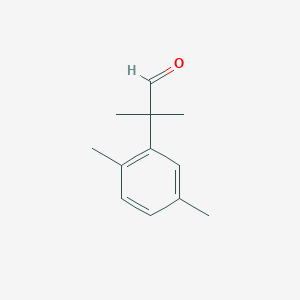
![{5-methyl-1-[(4-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B13075406.png)


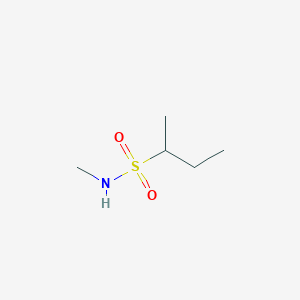
![1-(3-Methylbutyl)-1,8-diazaspiro[4.5]decane](/img/structure/B13075458.png)
![Methyl 2-oxa-7-azaspiro[4.4]nonane-9-carboxylate](/img/structure/B13075460.png)
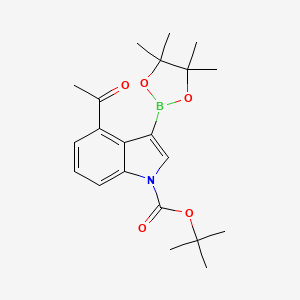
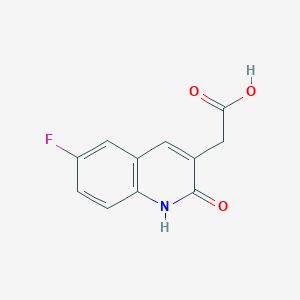
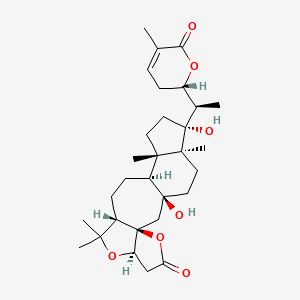
![2-[(2-Aminoethyl)amino]-N-(pyridin-2-ylmethyl)acetamidedihydrochloride](/img/structure/B13075491.png)


